

3-Bromo-4-(trifluoromethoxy)benzaldehyde

molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-4-(trifluoromethoxy)benzaldehyde
Cat. No.:	B1282308

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-4-(trifluoromethoxy)benzaldehyde**

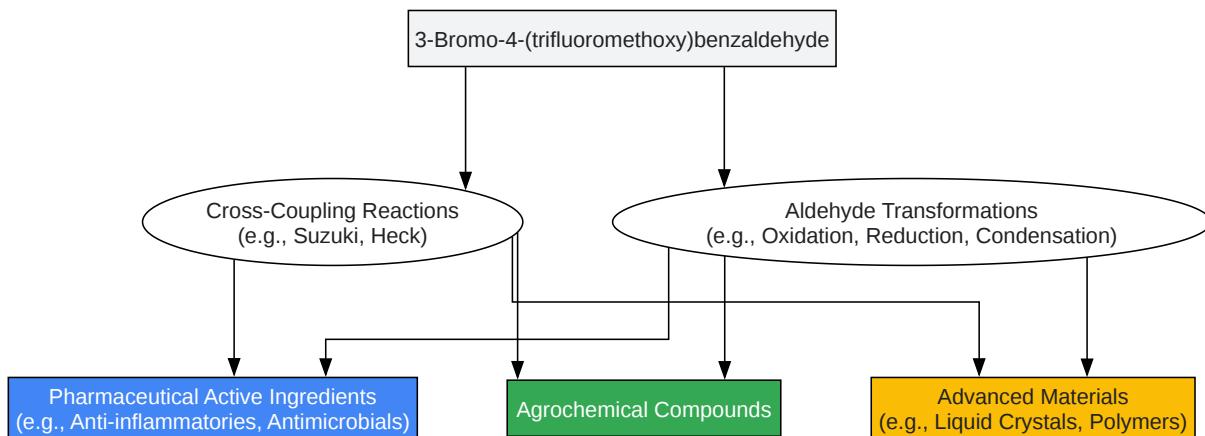
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Bromo-4-(trifluoromethoxy)benzaldehyde**, a key chemical intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Core Chemical and Physical Properties

3-Bromo-4-(trifluoromethoxy)benzaldehyde, with the CAS number 85366-66-1, is a substituted benzaldehyde derivative.^{[1][2]} Its unique structure, featuring a bromine atom, a trifluoromethoxy group, and an aldehyde functional group, makes it a versatile building block in organic synthesis.^[2]

Data Presentation: Physicochemical Properties


Property	Value	Source
Molecular Formula	C ₈ H ₄ BrF ₃ O ₂	PubChem[1], MySkinRecipes[2]
Molecular Weight	269.01 g/mol	PubChem[1]
Alternate Molecular Weight	269.02 g/mol	MySkinRecipes[2], Achmem[3]
IUPAC Name	3-bromo-4-(trifluoromethoxy)benzaldehyd e	PubChem[1]
CAS Number	85366-66-1	PubChem[1], MySkinRecipes[2]
Appearance	Solid (presumed)	General chemical knowledge
Storage	Inert atmosphere, 2-8°C	Achmem[3]

Role in Synthetic Chemistry

This compound serves primarily as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2] The presence of bromo and trifluoromethoxy groups allows for the construction of molecules with potential biological activity, such as anti-inflammatory and antimicrobial agents.[2] The trifluoromethoxy group, in particular, can enhance properties like lipophilicity and metabolic stability in the final product.

Logical Relationship: Synthetic Utility

The following diagram illustrates the role of **3-Bromo-4-(trifluoromethoxy)benzaldehyde** as a foundational block for creating diverse and complex chemical entities.

[Click to download full resolution via product page](#)

Role as a versatile synthetic intermediate.

Experimental Protocols: Synthesis of Analogous Compounds

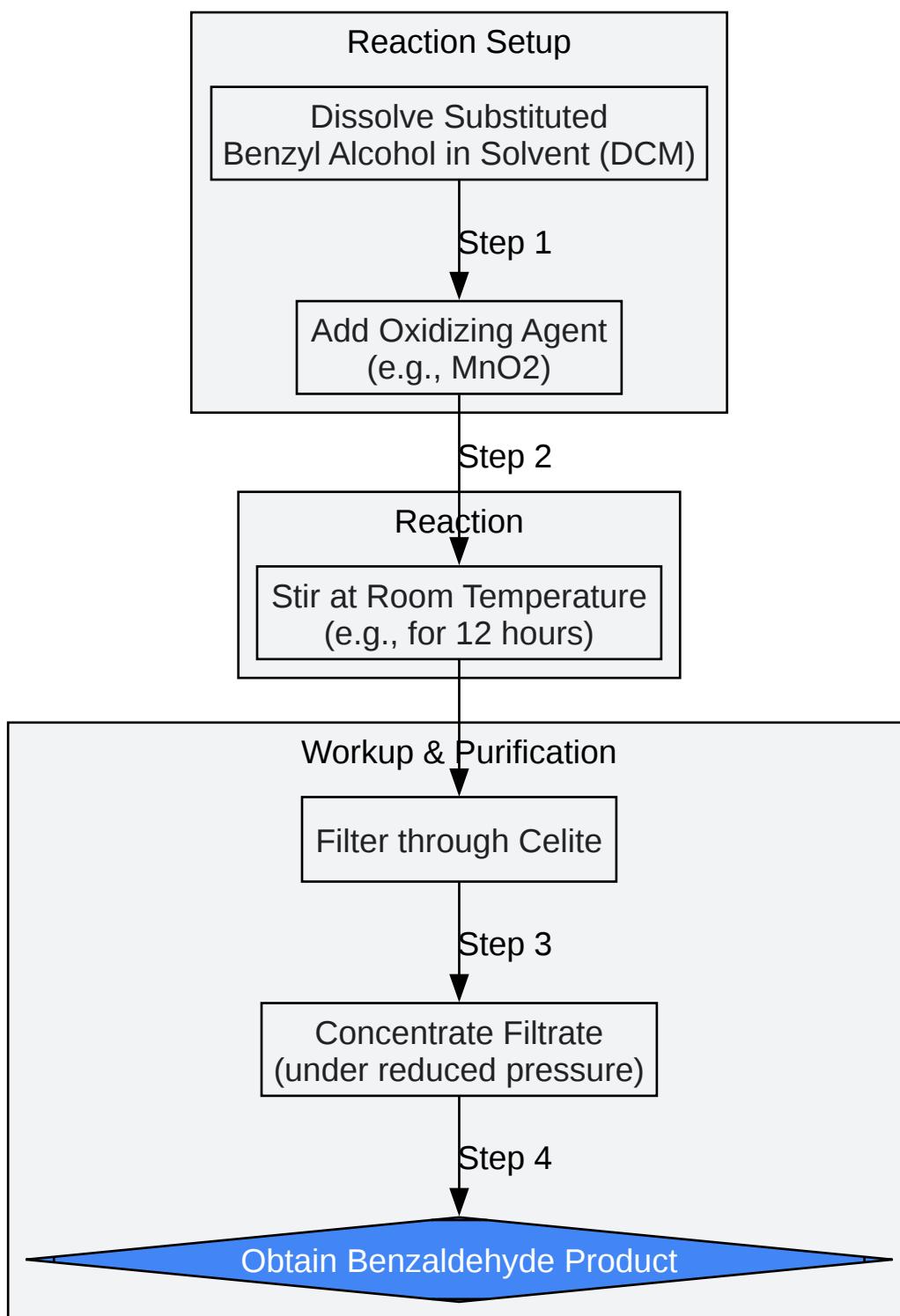
While specific, detailed experimental protocols for the synthesis of **3-Bromo-4-(trifluoromethoxy)benzaldehyde** are not readily available in the provided search results, methods for structurally similar compounds can serve as a valuable reference. The synthesis of substituted benzaldehydes often involves the oxidation of the corresponding benzyl alcohol.

Example Protocol: Synthesis of 4-Bromo-3-(trifluoromethyl)benzaldehyde

A representative method involves the oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol. [4]

Reaction: (4-bromo-3-(trifluoromethyl)phenyl)methanol → 4-bromo-3-(trifluoromethyl)benzaldehyde

Reagents and Conditions:


- (4-bromo-3-(trifluoromethyl)phenyl)methanol (1 equivalent)
- Manganese dioxide (MnO_2) (approx. 6.2 equivalents)
- Dichloromethane (DCM) as the solvent
- Reaction is stirred at room temperature for 12 hours.[\[4\]](#)

Procedure:

- Dissolve the starting alcohol in dichloromethane.
- Add manganese dioxide to the solution.
- Stir the mixture at room temperature for 12 hours.
- Filter the reaction mixture through a pad of Celite to remove the solid manganese dioxide.
- Concentrate the filtrate under reduced pressure to yield the final product.[\[4\]](#)

Experimental Workflow: General Oxidation of Benzyl Alcohols

The diagram below outlines a typical workflow for the synthesis of a substituted benzaldehyde via oxidation, based on the protocol for an analogous compound.

[Click to download full resolution via product page](#)

General workflow for benzaldehyde synthesis.

Safety and Handling

3-Bromo-4-(trifluoromethoxy)benzaldehyde is classified as an irritant.^[1] Hazard statements indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. ^[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical. It is recommended to store the compound under an inert atmosphere at 2-8°C.^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4-(trifluoromethoxy)benzaldehyde | C8H4BrF3O2 | CID 13150416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-(trifluoromethoxy)benzaldehyde [myskinrecipes.com]
- 3. achmem.com [achmem.com]
- 4. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [3-Bromo-4-(trifluoromethoxy)benzaldehyde molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282308#3-bromo-4-trifluoromethoxy-benzaldehyde-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com